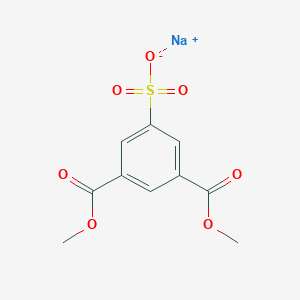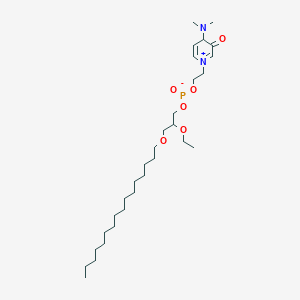
Methyl 5-amino-2-chlorothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-chlorothiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of starting materials such as amino-thiazoles or isoxazoles. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . Another example is the synthesis of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea . These methods demonstrate the versatility of thiazole chemistry and the ability to introduce various functional groups into the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using experimental and theoretical methods. For example, the structural and electronic properties of 4-methylthiadiazole-5-carboxylic acid were investigated using density functional theory (DFT) . Similarly, the crystallographic structure of 5-amino-3-methylisoxazole-4-carboxylic acid p-chlorophenylamide was measured and compared with theoretical calculations . These studies provide insights into the stability, electronic structure, and hydrogen bonding characteristics of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which allow for the modification of the molecule and the introduction of new functional groups. For instance, the acylation and methylation of thiazolecarboxylic acid derivatives have been reported, leading to the formation of different substituted thiazoles . Additionally, the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides has been used to synthesize methyl 4-aminopyrrole-2-carboxylates, showcasing the reactivity of isoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the presence of various substituents. The experimental and theoretical studies mentioned earlier provide valuable information on properties such as vibrational frequencies, hydrogen bonding, solvent effects, and non-linear optical properties . These properties are crucial for understanding the behavior of thiazole derivatives in different environments and for their potential applications in various fields.
Safety and Hazards
“Methyl 5-amino-2-chlorothiazole-4-carboxylate” is classified with the signal word 'Warning’ . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSROIEFSRXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-chlorothiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)






